molecular formula C10H9N5 B1382518 5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile CAS No. 1803609-64-4

5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile

Cat. No.: B1382518
CAS No.: 1803609-64-4
M. Wt: 199.21 g/mol
InChI Key: OAEWBOSXVQAOGM-UHFFFAOYSA-N
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Description

5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile (Molecular Formula: C 10 H 9 N 5 ) is a high-purity, multifunctional heterocyclic building block designed for advanced chemical synthesis and drug discovery research . Compounds featuring the 5-aminopyrazole scaffold are of significant interest in medicinal and organic chemistry due to their remarkable versatility as precursors for a wide range of biologically active nitrogen-containing heterocycles . The presence of both an exocyclic amino group and an electron-attracting nitrile group on the pyrazole ring creates a multi-nucleophilic system, allowing this compound to undergo regioselective cyclocondensation reactions with various 1,3-biselectrophilic reagents . This reactivity is key for synthesizing complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are isosteres of purines and are extensively investigated for their diverse biological activities, including potential anticancer, antimicrobial, and antifungal properties . The 3-pyridinyl substituent at the 1-position can influence the compound's electronic properties and provides a potential handle for further functionalization or molecular recognition studies. Research Applications: • Medicinal Chemistry: Serves as a key synthetic intermediate for the development of novel small molecule therapeutics . • Chemical Synthesis: A versatile precursor for constructing polyfunctional N-heterocycles like pyrazolo[1,5-a]pyrimidines via microwave-assisted or conventional heating methods . • Materials Science: Potential building block for organic semiconductors and photophysical studies, given the established use of related pyrano-quinoline structures in optoelectronics . Handling and Safety: This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use. Proper personal protective equipment, including lab coats, gloves, and safety goggles, is recommended. Handle only in a well-ventilated environment, such as a chemical fume hood .

Properties

IUPAC Name

5-amino-4-methyl-1-pyridin-3-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-7-9(5-11)14-15(10(7)12)8-3-2-4-13-6-8/h2-4,6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEWBOSXVQAOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C#N)C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that derivatives of pyrazole compounds, including 5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile, exhibit promising anticancer properties. A study demonstrated that modifications in the pyrazole structure can enhance cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It was found that certain pyrazole derivatives can inhibit inflammatory mediators, making them candidates for developing new anti-inflammatory drugs . The mechanism involves the modulation of signaling pathways associated with inflammation.

Antimicrobial Activity
Another area of exploration is the antimicrobial efficacy of this compound. Studies indicate that pyrazole derivatives can exhibit significant antibacterial and antifungal activities, which could lead to new treatments for infectious diseases .

Agricultural Applications

Pesticide Development
The structural features of this compound make it a candidate for developing novel agrochemicals. Research suggests that compounds with similar structures can act as effective pesticides, targeting specific pests while minimizing environmental impact .

Material Science Applications

Polymer Chemistry
In material science, this compound has been explored for its potential use in synthesizing novel polymeric materials. Its unique chemical properties allow it to be incorporated into polymer matrices, enhancing their thermal stability and mechanical properties .

Nanotechnology
The integration of pyrazole derivatives into nanomaterials is another promising application. These compounds can be used as building blocks for creating nanoparticles with tailored properties for drug delivery systems and imaging agents in biomedical applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions and functional group transformations that yield the desired pyrazole structure with high purity and yield.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various pyrazole derivatives, including our compound of interest. The results indicated significant cytotoxic effects against breast cancer cell lines, highlighting the need for further development into therapeutic agents .

Case Study 2: Agricultural Use

In a field trial conducted by agricultural scientists, a formulation containing pyrazole derivatives was tested against common crop pests. The results showed a marked reduction in pest populations compared to untreated controls, demonstrating its potential as an eco-friendly pesticide alternative .

Mechanism of Action

The mechanism of action of 5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in its antileishmanial activity, the compound has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the survival of the parasite . The inhibition of DHFR disrupts the synthesis of nucleotides, leading to the death of the parasite. Similar mechanisms are observed in its antimalarial activity, where it targets enzymes essential for the survival of Plasmodium species .

Comparison with Similar Compounds

Substituent Variations at the N1 Position

The N1 substituent significantly influences physicochemical properties and bioactivity. Below is a comparative analysis:

Compound Name N1 Substituent Key Properties/Applications References
Target Compound Pyridin-3-yl R&D use; structural versatility
Fipronil 2,6-Dichloro-4-(trifluoromethyl)phenyl Insecticide/acaricide; low biodegradability
5-Amino-1-Ethyl-3-Methyl-1H-Pyrazole-4-Carbonitrile Ethyl Industrial intermediate; moderate toxicity
5-Amino-1-(Chloroacetyl)-3-Methyl-1H-Pyrazole-4-Carbonitrile Chloroacetyl Precursor for heterocyclic synthesis

Key Insights :

  • Fipronil ’s bulky, halogenated aryl group enhances insecticidal activity but reduces biodegradability .
  • Ethyl and chloroacetyl substituents (e.g., in ) simplify synthetic routes but lack the aromatic conjugation of pyridine.

Substituent Variations at C3 and C4

The C3 cyano group and C4 methyl group in the target compound are critical for electronic and steric effects:

Compound Name C3 Substituent C4 Substituent Notable Characteristics References
Target Compound Cyano Methyl Potential for hydrogen bonding
5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile Cyanomethyl H Precursor for pyrazolo-fused systems
5-Amino-3-Phenyl-1H-Pyrazole-4-Carbonitrile Phenyl H Enhanced lipophilicity
5-Amino-3-(Methylthio)-1H-Pyrazole-4-Carbonitrile Methylthio H Reactivity toward electrophilic reagents

Key Insights :

  • The cyanomethyl group in enables cyclization reactions to form fused heterocycles (e.g., pyrazolo[3,4-b]pyrazines).
  • Methyl at C4 in the target compound may sterically hinder reactions at adjacent positions, unlike unsubstituted analogs .

Key Insights :

  • The target compound ’s synthesis may require regioselective substitution due to the pyridinyl group’s steric and electronic effects.
  • Fipronil ’s industrial synthesis involves specialized steps (e.g., trifluoromethylsulfenyl chloride addition) to achieve insecticidal activity .
  • Chloroacetyl derivatives (e.g., ) are synthesized efficiently via acyl chloride reactions under mild conditions.

Biological Activity

5-Amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including cyclization and functionalization processes. The compound can be synthesized through a one-pot reaction involving starting materials like pyridine derivatives and carbonitriles, yielding high purity and good yields. Spectroscopic methods such as NMR and IR are used for characterization, confirming the structure and functional groups present in the compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
HeLa (Cervical)12.07
HepG2 (Liver)10.00
K562 (Leukemia)8.50

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits notable anti-inflammatory activity. It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various in vitro models. The IC50 values for these effects are often in the low micromolar range, indicating potent activity .

Table 2: Anti-inflammatory Activity

AssayIC50 (μM)
TNF-alpha Release0.283
COX-2 Inhibition0.04

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at various positions on the pyrazole ring or the pyridine moiety can enhance or diminish its potency. For example, substituents that increase hydrophobic interactions or improve binding affinity at target sites have been associated with improved anticancer activity .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • In Vivo Efficacy : A study demonstrated that administering this compound in mice models significantly reduced tumor growth compared to control groups, supporting its potential as a therapeutic agent for cancer treatment.
  • Neuroprotective Effects : Another investigation revealed that the compound could mitigate oxidative stress-induced neurotoxicity in neuronal cell lines, suggesting its applicability in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile?

  • Answer : The compound is typically synthesized via cyclocondensation reactions. For example, substituted phenylhydrazines react with nitrile-containing precursors (e.g., benzoylacetonitrile derivatives) under basic conditions. A key step involves optimizing solvent choice (e.g., dichloromethane) and temperature to achieve high yields. Post-synthetic purification often employs flash chromatography with gradients of cyclohexane/ethyl acetate .

Q. Which spectroscopic techniques are critical for characterizing this pyrazole derivative?

  • Answer : Essential techniques include:

  • ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., pyridinyl protons at δ ≈ 7.2–8.5 ppm, pyrazole NH₂ at δ ≈ 5.1–5.2 ppm) .
  • IR Spectroscopy : Confirm nitrile (C≡N) stretches near 2230 cm⁻¹ and amino (N–H) bands around 3100–3300 cm⁻¹ .
  • Mass Spectrometry (EI/HRMS) : Validate molecular weight (e.g., [M⁺] at m/z ≈ 238 for related analogs) .

Q. What starting materials are pivotal for synthesizing this compound?

  • Answer : Key precursors include:

  • 3-(Pyridin-3-yl)hydrazine : To introduce the pyridinyl substituent at the 1-position.
  • Methyl-substituted nitriles : For constructing the pyrazole ring and nitrile group at the 3-position.
  • Benzoylacetonitrile derivatives : Used in cyclocondensation to form the pyrazole core .

Advanced Research Questions

Q. How do substituents at the pyrazole 4-position influence isomer ratios during synthesis?

  • Answer : Steric and electronic effects of substituents (e.g., methyl groups) dictate isomer distribution. For example, bulky groups at the 4-position favor one isomer due to restricted rotation during cyclization. Researchers can manipulate solvent polarity (e.g., DMF vs. DCM) and reaction temperature to control isomer ratios, validated by HPLC or NMR kinetics .

Q. What strategies optimize reaction yields for this compound in multi-step syntheses?

  • Answer : Yield optimization strategies include:

  • Catalyst Screening : Ionic liquids (e.g., [bmim][BF₄]) enhance reaction rates and yields (e.g., 93% in ) .
  • Dry-Load Purification : Using Celite for column chromatography reduces product loss .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield .

Q. How can structural ambiguities in spectroscopic data be resolved?

  • Answer : Contradictions in NMR or IR data (e.g., overlapping NH₂ and aromatic signals) are resolved via:

  • X-Ray Crystallography : Provides unambiguous confirmation of the molecular structure, as demonstrated for analogs in .
  • 2D NMR Techniques : COSY and HSQC experiments differentiate proton environments and assign quaternary carbons .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Answer : Discrepancies often arise from impurities or polymorphic forms. Solutions include:

  • Recrystallization : Test solvents (e.g., ethanol vs. ethyl acetate) to isolate pure polymorphs.
  • DSC/TGA Analysis : Verify thermal stability and polymorphism.
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile in ) .

Methodological Tables

Synthetic Method Comparison ConditionsYieldReference
Cyclocondensation in DCMRT, 24 h75%
Ionic Liquid ([bmim][BF₄])-Assisted Synthesis80°C, 10 h93%
Microwave-Assisted Reaction100°C, 15 min88%
Key NMR Assignments δ (ppm)Proton Environment
Pyridinyl H7.20–8.10Aromatic protons
NH₂ (pyrazole)5.16 (s)Amino group
CH₃ (pyrazole)2.38 (s)Methyl substituent

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile
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5-amino-4-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile

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